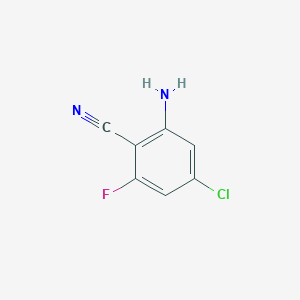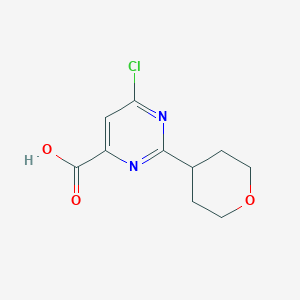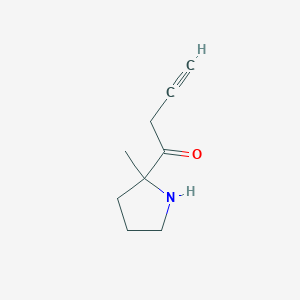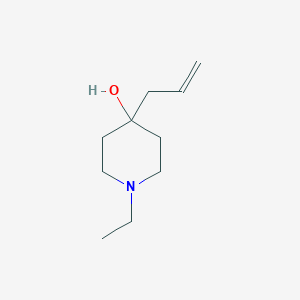![molecular formula C14H21NO2 B13191047 N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13191047.png)
N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up using standard organic synthesis techniques and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the butanamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide: Similar in structure but with a propanamide group instead of butanamide.
N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide: Contains an acetamide group, making it slightly different in terms of reactivity and properties.
Uniqueness
N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies .
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
N-(3-methyl-5-propan-2-yloxyphenyl)butanamide |
InChI |
InChI=1S/C14H21NO2/c1-5-6-14(16)15-12-7-11(4)8-13(9-12)17-10(2)3/h7-10H,5-6H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
GTYIJBFLACRSGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC(=CC(=C1)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol](/img/structure/B13191018.png)

![4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13191027.png)
![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13191029.png)

